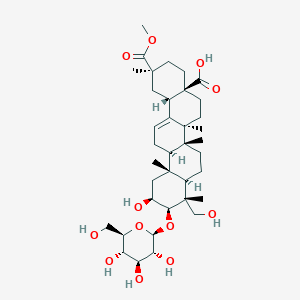
Esculentoside D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esculentoside D is a triterpene saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Esculentoside D can be isolated from the roots of Radix phytolaccae using high-speed countercurrent chromatography coupled with evaporative light scattering detection. The separation is performed with an optimized two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) using the lower phase as the mobile phase at a flow rate of 1.5 ml/min .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process includes bioguided fractionation and isolation using various solvent extracts, followed by purification through techniques such as high-speed countercurrent chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Esculentoside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Esculentoside D has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference standard and a synthetic precursor compound. It is also utilized in the study of triterpene saponins and their derivatives .
Biology: In biological research, this compound is studied for its anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has shown potential in protecting against acute kidney injury and other inflammatory conditions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its ability to inhibit the proliferation and migration of cancer cells. It has shown promise in the treatment of colorectal cancer and other malignancies .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of natural health products and supplements .
Wirkmechanismus
The mechanism of action of Esculentoside D involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of immune response, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in inflammatory responses and cell survival . Additionally, it modulates the expression of key proteins involved in oxidative stress and apoptosis, such as Bcl-2, Bax, and caspase-3 .
Vergleich Mit ähnlichen Verbindungen
- Esculentoside A
- Esculentoside B
- Esculentoside C
- Esculentoside H
- Jaligonic acid B
- Jaligonic acid
Uniqueness: What sets Esculentoside D apart from its similar compounds is its specific biological activity and the unique structural modifications that contribute to its therapeutic potential. For instance, this compound has shown distinct anti-cancer properties that make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C37H58O12 |
|---|---|
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1 |
InChI-Schlüssel |
OHDFISPWADYJIW-ZKVNBNTASA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6R)-6-{[(6AR,6BS,8AS,12AR,14BR)-4,4,6A,6B,11,11,14B-Heptamethyl-8A-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}carbonyl)-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-tetradecahydropicen-3-YL]oxy}-3,4-dihydroxy-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxane-2-carboxylic acid](/img/structure/B15146739.png)
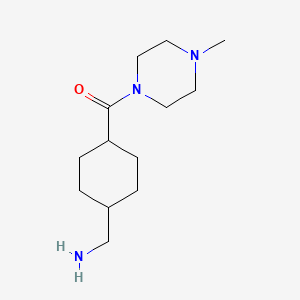
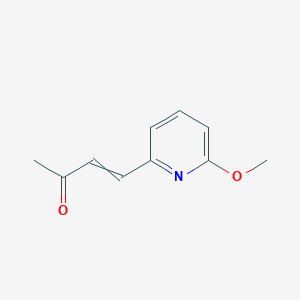

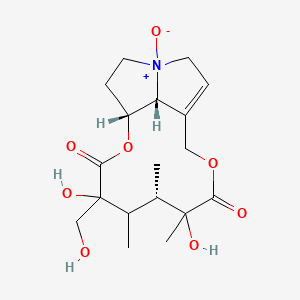

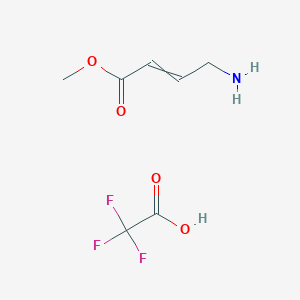

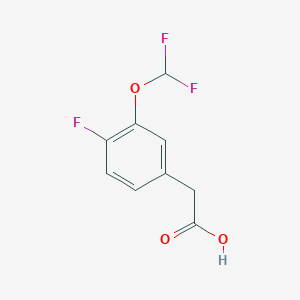
![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
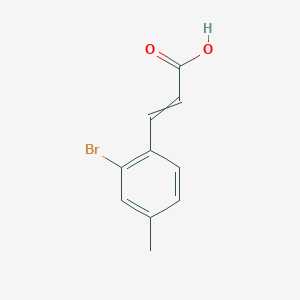
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
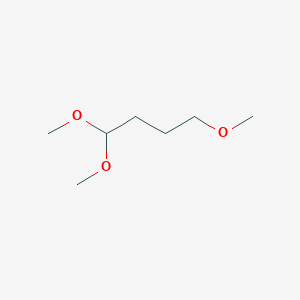
![Sodium 3,3-dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15146837.png)
